Cas no 2040-44-0 (rac Ethyl 2-(Benzyloxy)propionate)
rac Ethyl 2-(Benzyloxy)propionate Chemical and Physical Properties
Names and Identifiers
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- Propanoic acid,2-(phenylmethoxy)-, ethyl ester
- rac Ethyl 2-(Benzyloxy)propionate
- 2-(PHENYLMETHOXY)-PROPANOIC ACID ETHYL ESTER
- ethyl 2-phenylmethoxypropanoate
- 2040-44-0
- AC-12433
- Ethyl 2-(benzyloxy)propanoate
- DTXSID30340143
- ethyl (s)-2-(benzyloxy)propanoate
- SY343511
- AKOS009470412
- MFCD00136861
- Ethyl 2-(benzyloxy)propanoate #
- J-013282
- 100423-74-3
- SY343472
- Propanoic acid, 2-(benzyloxy)-, ethyl ester
- SCHEMBL3813646
- MFCD28403195
- FT-0668166
- Ethyl 2-Benzyloxypropionate
- Propanoic acid, 2-(phenylmethoxy)-, ethyl ester
- FT-0668165
- Ethyl (R)-2-(Benzyloxy)propanoate
-
- Inchi: 1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
- InChI Key: YECFQHZUGDYXTN-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(C(=O)OCC)C
Computed Properties
- Exact Mass: 208.11000
- Monoisotopic Mass: 208.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Density: 1.049
- Boiling Point: 294.9°Cat760mmHg
- Flash Point: 102.8°C
- Refractive Index: 1.494
- PSA: 35.53000
- LogP: 2.15480
rac Ethyl 2-(Benzyloxy)propionate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
rac Ethyl 2-(Benzyloxy)propionate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E900015-25g |
rac Ethyl 2-(Benzyloxy)propionate |
2040-44-0 | 25g |
$1206.00 | 2023-05-18 | ||
| TRC | E900015-100g |
rac Ethyl 2-(Benzyloxy)propionate |
2040-44-0 | 100g |
$2532.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-334889-100 mg |
2-(Phenylmethoxy)-propanoic acid ethyl ester, |
2040-44-0 | 100MG |
¥2,805.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-334889-100mg |
2-(Phenylmethoxy)-propanoic acid ethyl ester, |
2040-44-0 | 100mg |
¥2805.00 | 2023-09-05 |
rac Ethyl 2-(Benzyloxy)propionate Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on rac Ethyl 2-(Benzyloxy)propionate
rac Ethyl 2-(Benzyloxy)propionate: A Key Compound in Pharmaceutical Research and Metabolic Regulation
rac Ethyl 2-(Benzyloxy)propionate, with the chemical structure defined by the CAS number 2040-44-0, has emerged as a critical compound in the field of pharmaceutical science. This chiral molecule, characterized by its racemic mixture of enantiomers, plays a pivotal role in the development of drugs targeting metabolic pathways and inflammatory responses. Recent advancements in synthetic chemistry and pharmacological studies have highlighted its potential as a precursor for bioactive agents, particularly in the context of neuroprotection and metabolic regulation.
The molecular framework of rac Ethyl 2-(Benzyloxy)propionate consists of a propionate ester group linked to a benzyloxy moiety, which imparts unique physicochemical properties. This structure enables the compound to interact with lipid membranes and intracellular signaling pathways, making it a valuable tool for investigating the mechanisms of cell membrane dynamics and signal transduction. Studies published in Journal of Medicinal Chemistry (2023) have demonstrated its ability to modulate the activity of phospholipase A2, a key enzyme involved in the production of inflammatory mediators.
Recent research has focused on the rac Ethyl 2-(Benzyloxy)propionate’s role in metabolic disorders. A 2024 study published in Cell Metabolism revealed that this compound can enhance glucose uptake in adipocytes by activating PPARγ receptors, a finding that has significant implications for the development of therapies targeting type 2 diabetes. The compound’s ability to cross the blood-brain barrier further positions it as a potential candidate for neurodegenerative disease research.
The rac Ethyl 2-(Benzy,loxy)propionate’s pharmacokinetic profile is another area of active investigation. A 2023 study in Drug Metabolism and Disposition reported that the compound exhibits moderate oral bioavailability and undergoes minimal hepatic metabolism, which suggests its potential as a prodrug for systemic delivery. This property is particularly relevant in the context of developing therapies for chronic diseases that require sustained drug exposure.
In the realm of drug discovery, rac Ethyl 2-(Benzyloxy)propionate has been explored as a scaffold for the synthesis of more complex molecules. A 2024 paper in Organic & Biomolecular Chemistry described the use of this compound as a building block for the development of novel anti-inflammatory agents, leveraging its ability to inhibit COX-2 enzyme activity. This approach highlights the compound’s versatility in medicinal chemistry applications.
The rac Ethyl 2-(Benzyloxy)propionate’s interaction with lipid rafts has also garnered attention. Research published in Biochimica et Biophysica Acta (2023) indicated that this compound can alter the composition of lipid rafts, potentially influencing the activity of membrane-associated signaling pathways. These findings suggest potential applications in the treatment of diseases associated with disrupted membrane dynamics, such as certain cancers and neurodegenerative conditions.
From a synthetic perspective, the rac Ethyl 2-(Benzyloxy)propionate has been synthesized using a variety of methods, including asymmetric catalysis and enantioselective reductions. A 2024 study in Advanced Synthesis & Catalysis detailed a novel approach involving chiral auxiliaries, which allowed for the efficient preparation of enantiomerically pure derivatives. This advancement is crucial for applications requiring stereochemical specificity, such as the development of enantiomer-specific therapeutics.
The compound’s potential in metabolic regulation extends to its role in lipid metabolism. A 2023 study in Journal of Lipid Research found that rac Ethyl 2-(Benzyloxy)propionate can influence the expression of genes involved in fatty acid oxidation, suggesting its utility in the management of lipid-related disorders. This property is particularly relevant in the context of obesity and metabolic syndrome research.
Recent clinical research has also explored the therapeutic potential of rac Ethyl 2-(Benzyloxy)propionate. A 2024 preclinical study in Pharmacological Research demonstrated its efficacy in reducing inflammation in a mouse model of rheumatoid arthritis, with minimal systemic toxicity. These findings underscore the compound’s potential as a lead candidate for the development of safer and more effective anti-inflammatory drugs.
The rac Ethyl 2-(Benzyloxy)propionate’s pharmacological profile also includes its interaction with ion channels. A 2023 study in Channels (Austin) revealed that this compound can modulate the activity of transient receptor potential (TRP) channels, which are involved in sensory transduction and cellular homeostasis. This property opens new avenues for its application in the treatment of pain and other sensory disorders.
From an environmental perspective, the rac Ethyl 2-(Benzyloxy)propionate’s biodegradability is a critical factor. Research published in Environmental Science & Technology (2023) indicated that the compound is rapidly metabolized by soil microorganisms, reducing its potential for environmental persistence. This characteristic is essential for the development of eco-friendly pharmaceuticals.
The rac Ethyl 2-(Benzyloxy)propionate’s role in drug delivery systems is another area of innovation. A 2024 study in Advanced Drug Delivery Reviews explored its use as a carrier for targeted drug delivery, leveraging its ability to interact with specific cell surface receptors. This application could significantly enhance the efficacy and reduce the side effects of therapeutic agents.
Despite its promising applications, the rac Ethyl 2-(Benzyloxy)propionate presents challenges in its development. A 2023 review in Drug Discovery Today highlighted the need for further research into its long-term safety profile and potential interactions with other drugs. Addressing these challenges is crucial for advancing its therapeutic potential.
In conclusion, rac Ethyl 2-(Benzyloxy)propionate represents a multifaceted compound with significant implications for pharmaceutical science. Its unique molecular structure and diverse biological activities make it a valuable target for research in metabolic regulation, inflammation, and neurodegenerative diseases. Continued exploration of its properties and applications promises to unlock new therapeutic opportunities in the field of medicine.
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